molecular formula C15H30La B12436964 Cyclopentane;lanthanum

Cyclopentane;lanthanum

Cat. No.: B12436964
M. Wt: 349.30 g/mol
InChI Key: SBXQIYRQLYYDTA-UHFFFAOYSA-N
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Description

However, cyclopentane (C₅H₁₀) and lanthanum (La) compounds are well-studied individually. Cyclopentane is a five-membered cyclic hydrocarbon with notable ring strain and applications in organic synthesis and materials science . Lanthanum, a group 3 rare earth element, commonly forms trivalent compounds (La³⁺) with diverse coordination chemistry and catalytic properties . This article compares cyclopentane with structurally related hydrocarbons and lanthanum compounds with analogous rare earth elements, focusing on reactivity, structural properties, and functional applications.

Properties

Molecular Formula

C15H30La

Molecular Weight

349.30 g/mol

IUPAC Name

cyclopentane;lanthanum

InChI

InChI=1S/3C5H10.La/c3*1-2-4-5-3-1;/h3*1-5H2;

InChI Key

SBXQIYRQLYYDTA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC1.C1CCCC1.C1CCCC1.[La]

Origin of Product

United States

Preparation Methods

Stepwise Reaction Mechanism

  • Formation of Dichloride Intermediate :
    LaCl₃ reacts with KC₅Me₄R in tetrahydrofuran (THF) to yield [(C₅Me₄R)₂LaCl₂K(THF)₂]. This step leverages alkali metal-mediated ligand transfer, ensuring high ligand incorporation efficiency.
  • Allyl Group Introduction :
    Treatment with allylmagnesium chloride replaces chloride ligands, forming [(C₅Me₄R)₂La(C₃H₅)]. The allyl group acts as a transient ligand, facilitating subsequent protonolysis.
  • Protonolysis and Cation Generation :
    Reaction with Et₃NHBPh₄ produces the cationic complex [(C₅Me₄R)₂La][BPh₄], with BPh₄⁻ as a weakly coordinating counterion.
  • Ligand Exchange :
    Final substitution of BPh₄⁻ with C₅Me₄R⁻ via KC₅Me₄R yields the tris(alkylcyclopentadienyl) product. X-ray crystallography confirms trigonal-planar geometry with La–(ring centroid) distances of 2.64–2.69 Å.

Alkali Metal Salt Elimination Routes

A widely adopted method involves alkali metal salt elimination, enabling scalable synthesis of lanthanocene chlorides.

General Reaction Scheme

LnCl₃ + 2 MC₅H₅ → (C₅H₅)₂LnCl + 2 MCl
(M = Na, K; Ln = La, Ce).

Case Study: Synthesis of [La(Cp′′)₂(μ-I)]₂

  • Precursor : [La(I)₃(THF)₄] reacts with KCp′′ (Cp′′ = C₅H₃(SiMe₃)₂⁻) in a 1:2 molar ratio.
  • Outcome : Dimeric [La(Cp′′)₂(μ-I)]₂ forms, with THF dissociation during crystallization.
  • Coordination Geometry : La³⁺ adopts a distorted tetrahedral geometry, with Cp′′ ligands occupying equatorial positions.

Advantages and Limitations

  • Yield : 60–75% for dimeric complexes.
  • Challenges : Hygroscopicity of LnCl₃ necessitates rigorous anhydrous conditions.

Solvent-Mediated Synthesis and Reaction Conditions

Solvents play a dual role as reaction media and ligands, influencing reaction kinetics and product stability.

Role of THF and Ethers

  • Coordination Stabilization : THF coordinates to La³⁺, preventing ligand dissociation and enhancing solubility.
  • Anhydrous Systems : Solutions of LaCl₃ in THF or diethyl ether enable efficient ligand exchange, critical for heteroleptic complexes.

Example: Synthesis of [Ce(Cp′′′)(I)₂(THF)₂]

  • Conditions : Ce(I)₃(THF)₄ reacts with KCp′′′ (Cp′′′ = C₅H₂(SiMe₃)₃⁻) in THF.
  • Outcome : Monomeric [Ce(Cp′′′)(I)₂(THF)₂] forms, with THF ligands completing the coordination sphere.

Ligand-Stabilized Complex Formation

Ligands beyond Cp derivatives modulate reactivity and stability, enabling access to novel architectures.

Hydride and Alkyl Ligands

  • Synthesis : (C₅H₅)₂LnCl(THF) reacts with LiR (R = Me, CH₂SiMe₃) to yield (C₅H₅)₂LnR(THF).
  • Applications : Hydride complexes exhibit catalytic activity in C–H bond activation.

Heteroleptic Complexes

  • Example : [Ce(Cp′′)₂(μ-I)]₂ reacts with KN(SiMe₃)₂ to form [Ce(Cp′′)₂(N(SiMe₃)₂)], demonstrating ligand versatility.

Comparative Analysis of Preparation Methods

Method Steps Conditions Yield (%) Advantages Limitations
Multi-Step Synthesis 4 THF, 25–60°C 50–70 Precise steric control Labor-intensive, low scalability
Alkali Elimination 1 THF, reflux 60–75 Scalable, minimal byproducts Moisture-sensitive precursors
Solvent-Mediated 1–2 Anhydrous THF/ether, 25°C 40–60 Stabilizes reactive intermediates Requires strict anhydrous conditions
Ligand-Stabilized 2 THF, −78°C to room temperature 55–70 Diversifies product portfolio Air-sensitive reagents

Challenges and Optimization Strategies

Moisture and Oxygen Sensitivity

  • Mitigation : Schlenk-line techniques and glovebox use are mandatory.
  • Drying Protocols : Solvents are distilled over Na/benzophenone or molecular sieves.

Stoichiometric Control

  • Issue : Excess Cp ligands lead to tris-complex contamination.
  • Solution : Stepwise addition of KCp and stoichiometric monitoring via NMR.

Purification Difficulties

  • Strategy : Recrystallization from toluene/hexane mixtures isolates pure products.

Chemical Reactions Analysis

Decomposition Reactions

Under high temperatures (>200°C) or oxidative conditions, tris(cyclopentadienyl)lanthanum(III) undergoes decomposition:
2(C5H5)3La+3O2La2O3+6C5H62(\text{C}_5\text{H}_5)_3\text{La}+3\text{O}_2\rightarrow \text{La}_2\text{O}_3+6\text{C}_5\text{H}_6\uparrow

This reaction releases cyclopentadiene (C₅H₆) and forms lanthanum(III) oxide (La₂O₃). Decomposition pathways are influenced by:

  • Atmosphere : Faster in O₂ vs. inert gas.

  • Pressure : Reduced pressure accelerates cyclopentadiene volatilization.

Coordination and Ligand Exchange Reactions

The La³⁺ center readily undergoes ligand substitution, enabling diverse reactivity:

Halogenation

Reacts with halogens (X₂ = Cl₂, Br₂, I₂) to form lanthanum trihalides:
(C5H5)3La+3X2LaX3+3C5H5X(\text{C}_5\text{H}_5)_3\text{La}+3\text{X}_2\rightarrow \text{LaX}_3+3\text{C}_5\text{H}_5\text{X}

Example : With Cl₂, LaCl₃ is formed quantitatively .

Ligand Displacement

In polar solvents (e.g., THF), Cp ligands are displaced by stronger-field ligands (L = DME, phosphines):
(C5H5)3La+3LLaL3+3C5H5(\text{C}_5\text{H}_5)_3\text{La}+3\text{L}\rightarrow \text{LaL}_3+3\text{C}_5\text{H}_5

Yields depend on ligand steric bulk and solvent polarity (Table 1) .

Ligand (L)SolventYield (%)Product
DMEToluene55–79[La(DME)₃]⁺[Cp]⁻
THFDME28–66[La(THF)₄]⁺[Cp]⁻

Hydrogenation

Facilitates alkene/alkyne hydrogenation at ambient conditions :
RC CH+H2(C5H5)3LaRCH2CH3\text{RC CH}+\text{H}_2\xrightarrow{(\text{C}_5\text{H}_5)_3\text{La}}\text{RCH}_2\text{CH}_3

Mechanism :

  • σ-Bond metathesis between La–H and substrate.

  • Olefin insertion into La–H bond.

  • H₂ activation regenerates the catalyst .

C–H Activation

Activates inert C–H bonds in arenes and alkanes:
C6H6+(C5H5)3La(C5H5)2La(C6H5)+C5H6\text{C}_6\text{H}_6+(\text{C}_5\text{H}_5)_3\text{La}\rightarrow (\text{C}_5\text{H}_5)_2\text{La}(\text{C}_6\text{H}_5)+\text{C}_5\text{H}_6

Turnover numbers (TON) reach 167 in benzene borylation .

Hydrolysis

Reacts vigorously with water, forming lanthanum hydroxide:
2(C5H5)3La+6H2O2La OH 3+6C5H62(\text{C}_5\text{H}_5)_3\text{La}+6\text{H}_2\text{O}\rightarrow 2\text{La OH }_3+6\text{C}_5\text{H}_6\uparrow

Reaction kinetics are temperature-dependent, with faster rates at >60°C .

Acid Reactions

Dissolves in dilute H₂SO₄, releasing H₂ gas:
2(C5H5)3La+3H2SO42La3++3SO42+6C5H6+3H22(\text{C}_5\text{H}_5)_3\text{La}+3\text{H}_2\text{SO}_4\rightarrow 2\text{La}^{3+}+3\text{SO}_4^{2-}+6\text{C}_5\text{H}_6\uparrow +3\text{H}_2\uparrow

Mechanism of Action

The mechanism of action of cyclopentane;lanthanum involves the interaction of cyclopentane’s hydrocarbon ring with lanthanum’s metallic properties. Lanthanum can form complexes with various organic molecules, enhancing their stability and reactivity. In biological systems, lanthanum ions can block ion channels, affecting cellular processes .

Comparison with Similar Compounds

Key Findings:

  • Reactivity : Cyclopentane and cyclopentene exhibit similar radical formation pathways under oxidation, but cyclopentene’s unsaturated structure accelerates ignition compared to cyclohexane .
  • Adsorption : Cyclopentane’s smaller ring size enhances adsorption affinity on graphene compared to larger cyclic hydrocarbons .
  • Electronic Structure : Saturation of the cyclopentane ring localizes frontier orbitals, while unsaturation (e.g., cyclopentene) enables conjugation, altering reactivity in QSAR models .

Comparison of Lanthanum Compounds with Similar Rare Earth Compounds

Lanthanum’s chemical behavior is contrasted with gadolinium (Gd), yttrium (Y), and praseodymium (Pr) in oxide systems, coordination complexes, and toxicology.

Table 2: Lanthanum vs. Other Rare Earth Compounds

Property Lanthanum (La) Gadolinium (Gd) Yttrium (Y) Praseodymium (Pr)
Crystallinity (Ln₂O₃-MO₂) Amorphous at 600°C (33 mol.% La) Fluorite structure (CSL ~20 nm) Weakly crystalline (CSL ~4–5 nm) Not reported
IR Spectral Features Bands at ~1600 cm⁻¹ (La–O stretching) Similar but shifted due to 4f electrons Broader peaks due to smaller ionic radius Overlap with La but distinct Pr–O vibrations
Bonding in Halides Ionic (LaBr₃; similar to Group 2 metals) Covalent contributions (Gd³⁺ smaller size) More covalent than La Intermediate covalency
Toxicity Accumulates in lungs; long-term effects unclear Nephrotoxic (clinical use restricted) Lower bioaccumulation Limited data

Key Findings:

  • Structural Stability : Lanthanum oxide systems remain amorphous at high temperatures, whereas gadolinium and yttrium form ordered fluorite structures under similar conditions .
  • Coordination Chemistry : Lanthanum(III) complexes exhibit slightly covalent bonding, with 4f orbitals minimally involved, unlike praseodymium’s 4f¹ configuration .
  • Toxicity : Lanthanum deposits in tissues after prolonged exposure, necessitating further safety studies compared to yttrium’s lower bioaccumulation .

Biological Activity

Cyclopentane;lanthanum refers to a compound that combines the organic structure of cyclopentane with the lanthanide element lanthanum. This compound has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and materials science. Lanthanum compounds, especially lanthanum oxide (La2O3), have been studied for various biological applications, including antibacterial, anti-inflammatory, and anticancer properties.

Cyclopentane Structure : Cyclopentane is a cyclic alkane with the molecular formula C5H10, characterized by a five-membered ring structure. Its unique conformation allows it to participate in various chemical reactions.

Lanthanum Properties : Lanthanum is a soft, silvery-white metal that is part of the lanthanide series. It has notable properties such as high reactivity with moisture and acids, and it forms various compounds that exhibit interesting biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of lanthanum oxide nanoparticles (La2O3 NPs). Research indicates that these nanoparticles can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves the generation of reactive oxygen species (ROS) that damage bacterial cell membranes .

Table 1: Antibacterial Efficacy of La2O3 NPs

Bacteria TypeInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Properties

The antioxidant activity of lanthanum compounds has also been documented. Lanthanum oxide demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly beneficial in preventing cellular damage associated with chronic diseases .

Anti-inflammatory Effects

Studies have shown that lanthanum compounds can modulate inflammatory responses. In vitro experiments indicate that La2O3 NPs can significantly reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of lanthanum compounds has been explored extensively. Research indicates that La2O3 NPs can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .

Case Study: La2O3 NPs in Cancer Treatment
In a study involving human breast cancer cells (MCF-7), treatment with La2O3 NPs resulted in a significant decrease in cell viability and increased apoptosis markers compared to control groups. The findings suggest that lanthanum-based therapies could be further developed for cancer treatment .

The biological activities of this compound are attributed to several mechanisms:

  • Reactive Oxygen Species Generation : The interaction of lanthanum compounds with cellular components leads to ROS formation, which is crucial for their antibacterial and anticancer effects.
  • Cytokine Modulation : Lanthanum influences cytokine production, affecting inflammatory responses.
  • Cell Cycle Regulation : Lanthanum compounds can impact cell cycle checkpoints, leading to apoptosis in cancer cells.

Q & A

Q. How can solubility products and thermodynamic properties of lanthanum compounds be experimentally determined?

Methodological Answer: Use conductometric, potentiometric, and radiometric techniques to measure solubility equilibria. For example, solubility products (Ksp) of lanthanum fluoride (LaF₃) can be derived from conductivity measurements under controlled pH and temperature. Thermodynamic functions (ΔG, ΔH, ΔS) require temperature-dependent solubility data and van’t Hoff analysis .

Q. What methods are recommended for synthesizing and characterizing lanthanum hexaboride (LaB₆) for electron emission applications?

Methodological Answer: High-temperature solid-state synthesis (e.g., 900°C reactions using lanthanum salts and boron precursors). Characterization requires X-ray diffraction (XRD) for phase purity, scanning electron microscopy (SEM) for morphology, and electron emission testing under vacuum. Historical research samples emphasize the importance of stoichiometric control to optimize electron-emitting properties .

Q. How do 4f orbitals influence the chemical bonding of lanthanum in coordination complexes?

Methodological Answer: Employ density functional theory (DFT) simulations to analyze orbital overlap between lanthanum’s 4f/d-orbitals and ligand orbitals. Experimental validation via X-ray absorption spectroscopy (XAS) or scanning tunneling microscopy (STM) can identify charge-density distributions, as demonstrated in studies of LaB₆ surface reconstructions .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize lanthanum adsorption in contaminated water systems?

Methodological Answer: Design a central composite experiment with variables like pH, adsorbent dose, and contact time. Use regression models to predict La(III) uptake efficiency. For example, a quadratic model for chitosan-imprinted nano zero-valent iron (CS@nZVI) achieved optimal La removal at pH 5.2 and 120-min contact time, validated via ANOVA and Excel Solver .

Q. What strategies resolve contradictions in experimental data on lanthanum’s role in catalytic alloys?

Methodological Answer: Systematic variation of alloy composition (e.g., Pt-La ratios) and stress-testing under operational conditions (e.g., 30,000 cycles for fuel cell catalysts). Pair electrochemical stability tests with DFT calculations to identify electronic interactions (e.g., La’s d₃z²−r² orbital contributions to catalytic activity) .

Q. How do lanthanum superhydrides achieve high-temperature superconductivity, and what experimental challenges exist?

Methodological Answer: High-pressure synthesis (e.g., diamond anvil cells at >100 GPa) combined with in situ XRD and resistivity measurements. Theoretical modeling (e.g., BCS theory) predicts Tc ≈ 280 K for LaH₁₀, but experimental validation requires precise control of hydrogen stoichiometry and pressure-temperature profiles .

Q. What methodologies track lanthanum’s metabolic kinetics in biological systems?

Methodological Answer: Use single- and repeated-dose oral exposure studies in model organisms (e.g., rats). Quantify La distribution in organs via ICP-MS, with pharmacokinetic modeling (e.g., elimination half-life ≈69 hours in blood). Control for sex-specific variations and tissue-specific accumulation (e.g., femur retention) .

Methodological Notes for Data Interpretation

  • Contradictory Solubility Data : Cross-validate results using multiple techniques (e.g., radiometric vs. potentiometric) and account for ionic strength/pH variations .
  • Surface Reconstruction Artifacts : In STM studies of LaB₆, simulate tunneling conditions (e.g., bias voltage ranges) to distinguish electronic contributions from topographic artifacts .
  • Adsorption Isotherm Selection : Compare Langmuir, Freundlich, and Temkin models using AIC/BIC criteria to identify dominant La adsorption mechanisms (e.g., monolayer vs. multilayer) .

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